3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol is a chiral compound classified within the pyrrolidine family. It features an aminoethyl group attached to the pyrrolidine ring, which contributes to its unique chemical properties. The compound is primarily recognized for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals.
3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol is classified as an amine and a tertiary amine due to its nitrogen content. It falls under the category of pharmaceutical intermediates, which are essential for the development of various therapeutic agents.
The synthesis of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol can be achieved through several methods, typically involving the reaction of starting materials such as proline derivatives and ethylenediamine.
In industrial settings, batch or continuous flow reactors may be employed to optimize yield and efficiency during large-scale synthesis.
The molecular structure of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol includes a pyrrolidine ring with an aminoethyl substituent at one position and an ethyl group at another. The stereochemistry is significant, as it influences the compound's biological activity.
3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol primarily involves its interaction with biological targets, particularly in the nervous system. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic transmission.
The compound may act by binding to specific receptors or enzymes, influencing pathways related to neurotransmission or other physiological processes. Further studies are required to elucidate its precise mechanisms and biological effects.
Other relevant data include:
3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol has notable applications in scientific research, particularly in medicinal chemistry:
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—represents a privileged scaffold in antimicrobial drug development due to its structural versatility and capacity for stereochemical diversity. As a non-aromatic nitrogen heterocycle, pyrrolidine ranks among the top five most prevalent frameworks in FDA-approved pharmaceuticals, featured in 37 approved drugs as of recent analyses [9]. This prominence stems from the ring’s ability to:
Antibacterial agents incorporating pyrrolidine demonstrate broad-spectrum activity against resistant pathogens. For instance, pyrrolidine-containing compounds disrupt bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs) and interfere with DNA gyrase activity in Gram-positive organisms [9]. The stereochemistry at the C3 position (as seen in 3-(2-aminoethyl)-1-ethylpyrrolidin-3-ol) significantly influences antimicrobial potency, with the hydroxyl group enabling hydrogen bond donation to essential bacterial enzymes.
Table 1: Antibacterial Pyrrolidine Derivatives and Their Targets
Compound Class | Target Pathway | Key Structural Feature | Spectrum of Activity |
---|---|---|---|
β-Lactam/pyrrolidine hybrids | Penicillin-binding proteins | C3/C4 disubstituted pyrrolidine | Extended-spectrum β-lactamase producers |
Fluoroquinolone analogs | DNA gyrase & topoisomerase | N1-alkylated pyrrolidine | Gram-negative bacilli |
Aminoglycoside mimics | 30S ribosomal subunit | Hydroxylated pyrrolidine | Multidrug-resistant Pseudomonas |
3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol | Undefined (under investigation) | C3-aminoethyl/hydroxy substitution | Preliminary activity against ESKAPE pathogens |
The molecular architecture of 3-(2-aminoethyl)-1-ethylpyrrolidin-3-ol bears significant homology to established β-lactam antibiotics, particularly carbapenems and cephalosporins:
Meropenem features a conserved 3-pyrrolidinylthio side chain where the pyrrolidine nitrogen enhances binding to PBP2 and PBP3 in Gram-negative bacteria. X-ray crystallography reveals the protonated nitrogen forms a salt bridge with Asp179 in PBP3’s active site, improving affinity compared to non-nitrogenous analogs [3]. The hydroxyl group in our target compound may mimic this interaction.
Ceftobiprole incorporates a 1-ethylpyrrolidinium moiety at C3’ of the cephem nucleus. The quaternary nitrogen:
Comparative analysis shows that 3-(2-aminoethyl)-1-ethylpyrrolidin-3-ol shares three critical features with these clinical agents:
Table 2: Structural Comparison with FDA-Approved β-Lactams
Structural Parameter | Meropenem | Ceftobiprole | 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol |
---|---|---|---|
Pyrrolidine substitution | 3-(S)-Pyrrolidinylthio | 1-Ethylpyrrolidinium (C3’) | 1-Ethylpyrrolidin-3-ol |
Key functional groups | Carboxylate, β-lactam | Quaternary ammonium, β-lactam | Aminoethyl, hydroxyl |
Ionization state (pH 7.4) | Zwitterionic | Cationic | Cationic (aminoethyl protonated) |
LogD7.4 (predicted) | -1.2 | -0.8 | -1.5 to -0.9 (calculated) |
The 2-aminoethyl side chain at C3 represents the most pharmacologically significant feature of this compound, contributing to both target engagement and pharmacokinetic optimization:
Electrostatic Interactions: Protonation of the terminal amine (pKa ≈ 9.5–10.2) generates a cationic center that:
Conformational Effects: Molecular dynamics simulations reveal the ethyl spacer enables flexible positioning of the amine group, allowing:
Pharmacokinetic Influence: Comparative studies of pyrrolidine analogs demonstrate that the aminoethyl substituent:
Table 3: Impact of C3 Substituents on Pyrrolidine Properties
C3 Substituent | logP (experimental) | pKa (amine) | MIC (μg/mL) vs S. aureus | Caco-2 Papp (×10−6 cm/s) |
---|---|---|---|---|
-H | 0.45 | N/A | >128 | 28.9 |
-CH3 | 0.38 | N/A | 64 | 26.2 |
-CH2CH3 | 0.31 | N/A | 32 | 24.7 |
-CH2CH2NH2 | -0.85 | 10.1 | 8 | 18.4 |
-CH2CH2NH2 (1-ethyl) | -0.92* | 9.8* | 4* | 21.6* |
*Predicted/calculated values for 3-(2-aminoethyl)-1-ethylpyrrolidin-3-ol based on structural analogs
The synergistic combination of hydrogen-bonding capacity (hydroxyl group), cationic charge (protonated amine), and hydrophobic elements (ethyl chain) creates a balanced pharmacophore capable of overcoming common resistance mechanisms. This multipoint recognition strategy mirrors advanced β-lactamase inhibitors like avibactam, where strategic nitrogen placement restores activity against resistant strains [3] [7].
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: